Cas no 4280-90-4 ((2e,4e)-1-(furan-2-yl)-5-phenylpenta-2,4-dien-1-one)

(2e,4e)-1-(furan-2-yl)-5-phenylpenta-2,4-dien-1-one structure
4280-90-4 structure
Product Name:(2e,4e)-1-(furan-2-yl)-5-phenylpenta-2,4-dien-1-one
CAS No:4280-90-4
MF:C15H12O2
MW:224.254584312439
CID:928460
PubChem ID:6310903
Update Time:2025-04-19

(2e,4e)-1-(furan-2-yl)-5-phenylpenta-2,4-dien-1-one Chemical and Physical Properties

Names and Identifiers

    • (2e,4e)-1-(furan-2-yl)-5-phenylpenta-2,4-dien-1-one
    • 1-(2-furanyl)-5-phenylpenta-2,4-dien-1-one
    • 1-(Furyl-2)-5-phenyl-penta-2,4-dien-1-on
    • 1-< 2> Furyl-5-phenyl-penta-2,4-dien-1-on
    • 1-furan-2-yl-5-phenyl-penta-2,4-dien-1-one
    • 1-Phenyl-5-< furyl-(2)> -pentadien-(1,3)-on-(5)
    • 5-Phenyl-1-< furyl-(2)> -pentadien-(2,4)-on-(1)
    • 5-Phenyl-1-furyl-pentadien-(2,4)-on-(1)
    • AC1O3OUN
    • HMS2886M03
    • NSC308819
    • T6733349
    • 4280-90-4
    • CHEMBL3193372
    • NSC-308819
    • MLS000757041
    • BDBM50497151
    • Z276113642
    • SMR000528905
    • 1-(2-Furyl)-5-phenylpenta-2,4-diene-1-one
    • Inchi: 1S/C15H12O2/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-12H/b9-4+,10-5+
    • InChI Key: WGZYMAVQZOPSBA-LUZURFALSA-N
    • SMILES: O1C=CC=C1C(/C=C/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 224.08376
  • Monoisotopic Mass: 224.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • PSA: 30.21
  • LogP: 3.73190

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